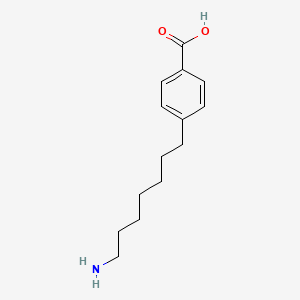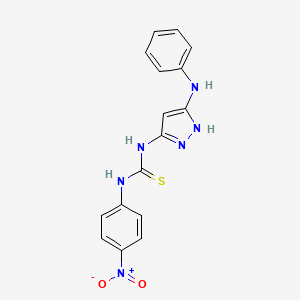
N-(5-Anilino-1H-pyrazol-3-yl)-N'-(4-nitrophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a unique structure with a pyrazole ring, an aniline group, and a nitrophenyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea typically involves the reaction of 5-anilino-1H-pyrazole with 4-nitrophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs, particularly in cancer research.
Industry: As an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the nitrophenyl group could enhance its binding affinity through π-π interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)thiourea: Lacks the pyrazole and aniline groups.
N-(5-Anilino-1H-pyrazol-3-yl)thiourea: Lacks the nitrophenyl group.
N-(5-Anilino-1H-pyrazol-3-yl)-N’-(phenyl)thiourea: Lacks the nitro group on the phenyl ring.
Uniqueness
N-(5-Anilino-1H-pyrazol-3-yl)-N’-(4-nitrophenyl)thiourea is unique due to the combination of the pyrazole ring, aniline group, and nitrophenyl group. This unique structure may confer specific properties such as enhanced binding affinity, increased stability, and unique reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
62802-32-8 |
|---|---|
Molekularformel |
C16H14N6O2S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-(5-anilino-1H-pyrazol-3-yl)-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C16H14N6O2S/c23-22(24)13-8-6-12(7-9-13)18-16(25)19-15-10-14(20-21-15)17-11-4-2-1-3-5-11/h1-10H,(H4,17,18,19,20,21,25) |
InChI-Schlüssel |
URGSXZJVRXKOCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC(=NN2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


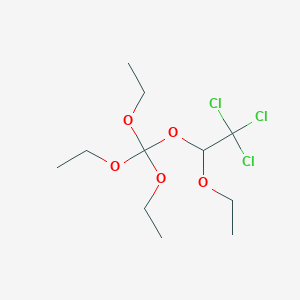
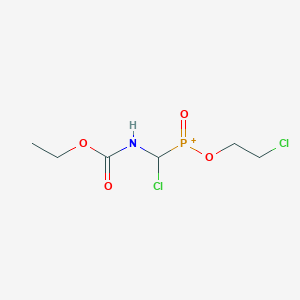
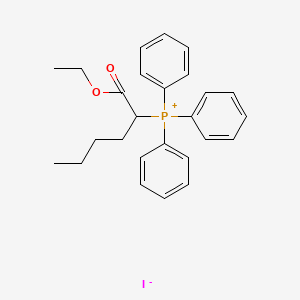
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
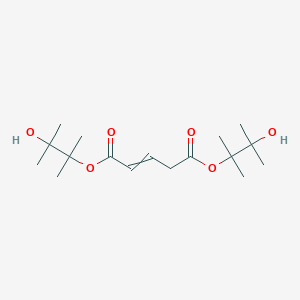
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)
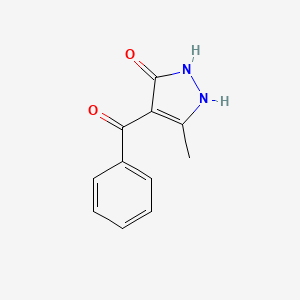
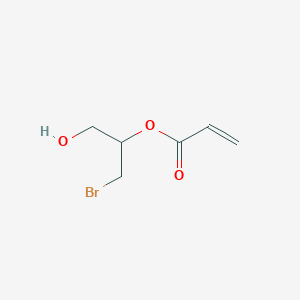

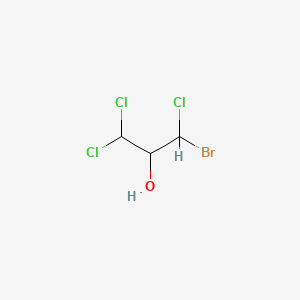
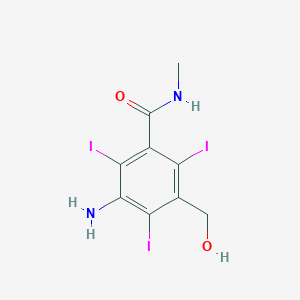
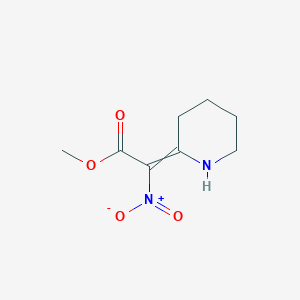
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
